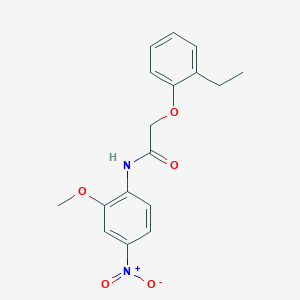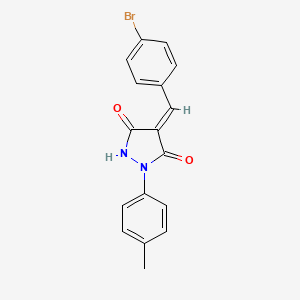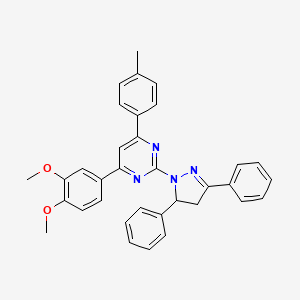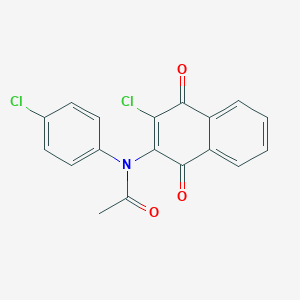
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as A-438079, is a selective and potent antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. Purinergic receptors are involved in a variety of physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. The P2X7 receptor has been implicated in the pathogenesis of several diseases, such as chronic pain, Alzheimer's disease, and multiple sclerosis. Therefore, A-438079 has potential therapeutic applications in the treatment of these diseases.
作用机制
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide selectively and potently inhibits the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed on various cell types, such as immune cells, neurons, and glial cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). This compound blocks the influx of calcium ions and the release of pro-inflammatory cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In addition to its analgesic, anti-inflammatory, and neuroprotective effects, this compound has been shown to modulate synaptic plasticity, regulate microglial activation, and inhibit tumor growth. For example, in a rat model of chronic constriction injury-induced neuropathic pain, this compound reduced the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated extracellular signal-regulated kinase (p-ERK) in the spinal cord, indicating a modulation of synaptic plasticity. In a mouse model of glioblastoma, this compound inhibited tumor growth and angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9).
实验室实验的优点和局限性
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is its selectivity and potency for the P2X7 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. Another advantage is its ability to penetrate the blood-brain barrier, which allows for testing of its effects on central nervous system diseases. One limitation is its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential off-target effects on other ion channels or receptors, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One direction is the development of more potent and selective P2X7 receptor antagonists for clinical use. Another direction is the investigation of the role of the P2X7 receptor in other diseases, such as cancer, autoimmune diseases, and infectious diseases. Additionally, the mechanisms underlying the analgesic, anti-inflammatory, and neuroprotective effects of this compound need to be further elucidated. Finally, the potential side effects and toxicity of this compound need to be thoroughly evaluated in preclinical and clinical studies.
合成方法
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide can be synthesized using a multi-step process, starting from 2-ethylphenol and 2-methoxy-4-nitroaniline. The first step involves the reaction of 2-ethylphenol with ethyl chloroacetate in the presence of a base, such as potassium carbonate, to yield 2-(2-ethylphenoxy)acetate. The second step involves the reduction of the nitro group of 2-methoxy-4-nitroaniline using a reducing agent, such as iron powder or tin(II) chloride, to yield 2-amino-4-methoxyaniline. The third step involves the reaction of 2-(2-ethylphenoxy)acetate with 2-amino-4-methoxyaniline in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield this compound.
科学研究应用
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied in preclinical models of various diseases, such as chronic pain, Alzheimer's disease, and multiple sclerosis. In these models, this compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. For example, in a rat model of chronic constriction injury-induced neuropathic pain, this compound significantly reduced mechanical allodynia and thermal hyperalgesia. In a mouse model of Alzheimer's disease, this compound significantly improved cognitive function and reduced amyloid-beta deposition. In a mouse model of multiple sclerosis, this compound significantly reduced disease severity and demyelination.
属性
IUPAC Name |
2-(2-ethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-12-6-4-5-7-15(12)24-11-17(20)18-14-9-8-13(19(21)22)10-16(14)23-2/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXTWLGOOAOOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-2-phenyl-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5140967.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5140976.png)

![2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol](/img/structure/B5140994.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5141031.png)


![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)